molecular formula C22H15ClN2O4 B394539 2-(5-{[(4E)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID

2-(5-{[(4E)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID

Cat. No.: B394539
M. Wt: 406.8g/mol
InChI Key: OLYVJCRJTGTXIC-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-{[(4E)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID is a complex organic compound that features a unique structure combining a pyrazole ring, a furan ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{[(4E)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID typically involves multi-step organic reactions One common method includes the initial formation of the pyrazole ring through the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compoundThe final step involves the attachment of the benzoic acid moiety through a coupling reaction, such as the Suzuki–Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for maximizing the production output.

Chemical Reactions Analysis

Types of Reactions

2-(5-{[(4E)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like tetrahydrofuran (THF), and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or other functional groups onto the aromatic rings.

Scientific Research Applications

2-(5-{[(4E)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-{[(4E)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Properties

Molecular Formula

C22H15ClN2O4

Molecular Weight

406.8g/mol

IUPAC Name

2-[5-[(E)-[1-(3-chlorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C22H15ClN2O4/c1-13-19(21(26)25(24-13)15-6-4-5-14(23)11-15)12-16-9-10-20(29-16)17-7-2-3-8-18(17)22(27)28/h2-12H,1H3,(H,27,28)/b19-12+

InChI Key

OLYVJCRJTGTXIC-XDHOZWIPSA-N

SMILES

CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=CC=CC=C3C(=O)O)C4=CC(=CC=C4)Cl

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC=C(O2)C3=CC=CC=C3C(=O)O)C4=CC(=CC=C4)Cl

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=CC=CC=C3C(=O)O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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